molecular formula C15H17NO B13870664 4-(2-Phenylmethoxyethyl)aniline

4-(2-Phenylmethoxyethyl)aniline

Cat. No.: B13870664
M. Wt: 227.30 g/mol
InChI Key: PKBVJJFVIFPKOB-UHFFFAOYSA-N
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Description

4-(2-Phenylmethoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenylmethoxyethyl group attached to the nitrogen atom of an aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylmethoxyethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-phenylmethoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylmethoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Zinc, tin, iron with hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Mechanism of Action

The mechanism of action of 4-(2-Phenylmethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H17NO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2

InChI Key

PKBVJJFVIFPKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC=C(C=C2)N

Origin of Product

United States

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